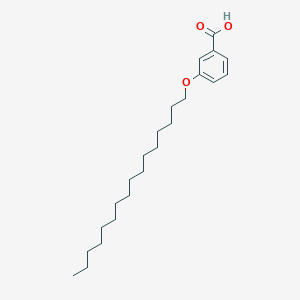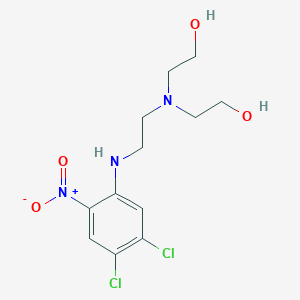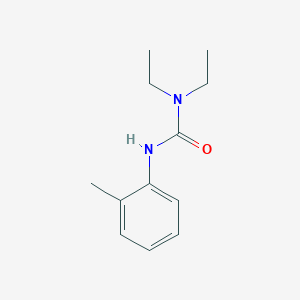
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- is a silicon-containing organic compound with the molecular formula C22H54Si6. This compound is notable for its unique structure, which includes multiple silicon atoms and trimethylsilyl groups. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the use of trimethylsilylacetylene and a silicon-based reagent in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive silicon-containing reagents.
化学反応の分析
Types of Reactions
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-containing alcohols or ketones, while reduction can produce silicon-containing alkanes.
科学的研究の応用
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
作用機序
The mechanism of action of 2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The silicon atoms and trimethylsilyl groups can participate in various chemical reactions, leading to the formation of new compounds. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-: Similar structure but with a double bond instead of a triple bond.
3-Octen-5-yne, 2,2,7,7-tetramethyl-: Similar structure with different functional groups.
Uniqueness
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- is unique due to its multiple silicon atoms and trimethylsilyl groups, which impart distinct chemical properties
特性
CAS番号 |
20932-80-3 |
|---|---|
分子式 |
C22H54Si6 |
分子量 |
487.2 g/mol |
IUPAC名 |
trimethyl-[1,1,4,4,4-pentakis(trimethylsilyl)but-2-ynyl]silane |
InChI |
InChI=1S/C22H54Si6/c1-23(2,3)21(24(4,5)6,25(7,8)9)19-20-22(26(10,11)12,27(13,14)15)28(16,17)18/h1-18H3 |
InChIキー |
ZOVHEXYJTVBFAS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(C#CC([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)





![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11957458.png)





